molecular formula C10H13NO3 B13059183 Ethyl 1-cyano-4-oxocyclohexane-1-carboxylate

Ethyl 1-cyano-4-oxocyclohexane-1-carboxylate

Cat. No.: B13059183
M. Wt: 195.21 g/mol
InChI Key: UBUONYTUWUVYLJ-UHFFFAOYSA-N
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Description

Ethyl 1-cyano-4-oxocyclohexane-1-carboxylate is a chemical compound with the molecular formula C10H13NO3. It is an ethyl ester derivative of cyclohexanone and is functionally related to 4-oxocyclohexanecarboxylic acid . This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 1-cyano-4-oxocyclohexane-1-carboxylate can be synthesized through several methods. One common synthetic route involves the reaction of ethyl 4-oxocyclohexanecarboxylate with cyanide sources under specific conditions . The reaction typically requires the use of a base such as sodium or potassium cyanide in an organic solvent like ethanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and concentration of reactants is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-cyano-4-oxocyclohexane-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group or other functional groups are replaced by different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

    Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can result in a variety of substituted cyclohexane derivatives.

Scientific Research Applications

Ethyl 1-cyano-4-oxocyclohexane-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 1-cyano-4-oxocyclohexane-1-carboxylate involves its interaction with specific molecular targets and pathways. The cyano group can act as a nucleophile, participating in various chemical reactions. The compound’s reactivity is influenced by the presence of the carbonyl and ester functional groups, which can undergo nucleophilic addition and substitution reactions .

Comparison with Similar Compounds

Ethyl 1-cyano-4-oxocyclohexane-1-carboxylate can be compared with other similar compounds such as:

The uniqueness of this compound lies in its cyano group, which imparts distinct chemical properties and reactivity compared to its analogs.

Properties

Molecular Formula

C10H13NO3

Molecular Weight

195.21 g/mol

IUPAC Name

ethyl 1-cyano-4-oxocyclohexane-1-carboxylate

InChI

InChI=1S/C10H13NO3/c1-2-14-9(13)10(7-11)5-3-8(12)4-6-10/h2-6H2,1H3

InChI Key

UBUONYTUWUVYLJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(CCC(=O)CC1)C#N

Origin of Product

United States

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